molecular formula C11H14BrNO2 B3055785 Tert-butyl 2-amino-5-bromobenzoate CAS No. 668969-63-9

Tert-butyl 2-amino-5-bromobenzoate

Cat. No.: B3055785
CAS No.: 668969-63-9
M. Wt: 272.14
InChI Key: OMHOTPHULFOYPL-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-bromobenzoate is an organic compound with the molecular formula C11H14BrNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the aromatic ring is substituted with an amino group and a bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-5-bromobenzoate typically involves the esterification of 2-amino-5-bromobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 2-amino-5-bromobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-bromobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects . The compound may also undergo metabolic transformations that enhance its activity or facilitate its excretion from the body .

Comparison with Similar Compounds

  • Tert-butyl 2-amino-5-chlorobenzoate
  • Tert-butyl 2-amino-5-fluorobenzoate
  • Tert-butyl 2-amino-5-iodobenzoate

Comparison: Tert-butyl 2-amino-5-bromobenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets . For example, bromine’s larger atomic radius compared to chlorine and fluorine can affect the steric interactions within a molecule, leading to different reactivity patterns .

Properties

IUPAC Name

tert-butyl 2-amino-5-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHOTPHULFOYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660995
Record name tert-Butyl 2-amino-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668969-63-9
Record name tert-Butyl 2-amino-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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